molecular formula C19H24Br2N4O6S B1216645 Dibrompropamidine isetionate CAS No. 614-87-9

Dibrompropamidine isetionate

Cat. No. B1216645
CAS RN: 614-87-9
M. Wt: 596.3 g/mol
InChI Key: BZACJASHKPPTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibrompropamidine isetionate , also known by other names such as Brolene Ointment , is a compound used in the treatment of minor eye and eyelid infections in both adults and children. It is available in the form of eyedrops and ointments. In the UK, you can find it under brand names like Brolene , Golden Eye , and Brulidine .


Molecular Structure Analysis

The molecular formula of Dibrompropamidine isetionate is C17H18Br2N4O2 · 2C2H6O4S , with a molecular weight of approximately 722.42 g/mol . The compound’s structure likely consists of bromine atoms, nitrogen, oxygen, and sulfur. To visualize its molecular structure, refer to chemical databases or research articles.

Scientific Research Applications

Ophthalmic Antiseptic

Dibrompropamidine isetionate: is widely used as an active ingredient in eyedrops and ointments for the treatment of minor eye and eyelid infections, such as conjunctivitis and blepharitis . Its antiseptic properties help in reducing the microbial load and preventing the spread of infection.

Disinfectant for Clinical Use

As an antiseptic, Dibrompropamidine isetionate is also employed to disinfect clinical surfaces and instruments. Its efficacy against a broad spectrum of microorganisms makes it a valuable asset in maintaining sterile conditions in medical facilities .

Wound Care

In the form of creams and ointments, Dibrompropamidine isetionate is applied to minor wounds, cuts, and burns to prevent bacterial infections. It aids in the healing process by keeping the affected area clean and germ-free .

Dermatological Applications

Due to its antimicrobial properties, Dibrompropamidine isetionate is used in dermatology to treat skin infections. It can be found in various dermatologic preparations aimed at treating conditions like impetigo and infected eczema .

Veterinary Medicine

This compound is not limited to human medicine; it finds applications in veterinary medicine as well. It is used to treat infections in animals, particularly those involving the skin and eyes, ensuring the health and well-being of pets and livestock .

Research on Drug Resistance

Dibrompropamidine isetionate: is a subject of research in the study of drug resistance. Scientists are investigating how bacteria and other pathogens develop resistance to antiseptics, which is crucial for developing new strategies to combat antimicrobial resistance .

Mechanism of Action

Target of Action

Dibrompropamidine isetionate is primarily used as an antiseptic . It is used in ointments and eyedrops to treat minor eye or eyelid infections, such as conjunctivitis and blepharitis . The primary targets of this compound are the harmful microorganisms that cause these infections .

Mode of Action

As an antiseptic, it is known to work by destroying harmful microorganisms or inhibiting their activity . This helps to prevent the spread of infection and aids in the healing process.

Biochemical Pathways

As an antiseptic, it likely disrupts essential processes in the microorganisms, leading to their destruction or inhibition .

Pharmacokinetics

It is known to be freely soluble in water, soluble in glycerol, sparingly soluble in ethanol (96%), and practically insoluble in chloroform, in ether, in liquid paraffin, and in fixed oils . These properties may influence its bioavailability and effectiveness as a treatment.

Result of Action

The result of Dibrompropamidine isetionate’s action is the treatment of minor eye or eyelid infections . By destroying or inhibiting the activity of harmful microorganisms, it helps to reduce inflammation and irritation, promoting healing and recovery .

Action Environment

The action of Dibrompropamidine isetionate can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in aqueous environments . Additionally, factors such as the pH of the environment, the presence of other substances, and the specific characteristics of the infection site could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Br2N4O2.2C2H6O4S/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;2*3-1-2-7(4,5)6/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);2*3H,1-2H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDASNWZZRLEAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Br2N4O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibrompropamidine isetionate

CAS RN

614-87-9
Record name Dibromopropamidine isethionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibrompropamidine isetionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.455
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBROMPROPAMIDINE ISETHIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12Y597MO62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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